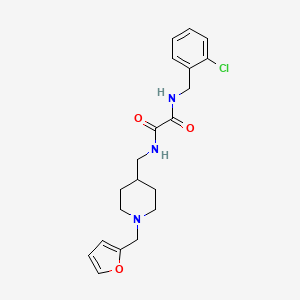

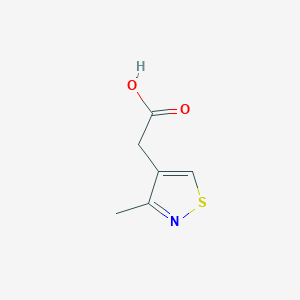

![molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7](/img/structure/B2528574.png)

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates is achieved using a chiral phosphoric acid catalyst, starting from 3-vinyl indoles with imino esters . This method could potentially be adapted for the synthesis of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid by altering the starting materials and reaction conditions. Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is accomplished through a four-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from piperidin-4-ylmethanol . This synthetic route could offer insights into the synthesis of the bis[(tert-butoxy)carbonyl] functionalized piperidine compounds.

Molecular Structure Analysis

The molecular structure of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid would likely feature a piperidine ring with tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid functionality. The papers do not directly analyze this molecule, but the bisindole-piperidine-amino acid hybrids synthesized in paper are experimentally and computationally analyzed for their stereochemistry, which could be relevant for understanding the stereochemical aspects of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Chemical Properties

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is utilized in asymmetric syntheses of complex organic compounds. Research by Xue et al. (2002) describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester, leading to enantiomerically pure compounds via a series of steps including tribenzylation, alkylation, hydroboration, oxidation, and ring closure via reductive amination. These processes highlight the compound's utility in producing optically pure substances, crucial for pharmaceutical applications and the study of bioactive molecules (Xue et al., 2002).

Catalytic and Ligand Applications

In another study, Dönges et al. (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP). This research demonstrates the potential of derivatives of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid in catalysis, providing insights into their effectiveness in facilitating chemical reactions, such as oxidative cyclization, which is vital for the synthesis of cyclic organic structures (Dönges et al., 2014).

Synthesis of Enantiopure Derivatives

Further, Marin et al. (2004) detailed the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This research exemplifies the role of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid derivatives in the synthesis of biologically significant molecules, showcasing the versatility of this compound in enabling the production of enantiopure derivatives used in medicinal chemistry (Marin et al., 2004).

Eigenschaften

IUPAC Name |

1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFHYYHMRANMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

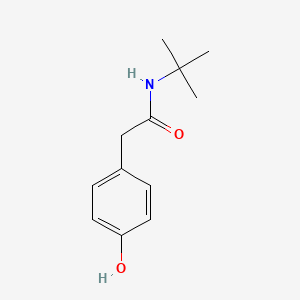

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

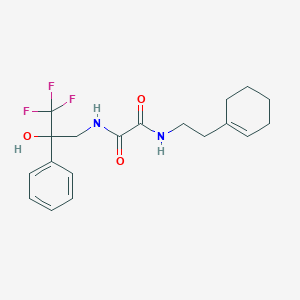

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

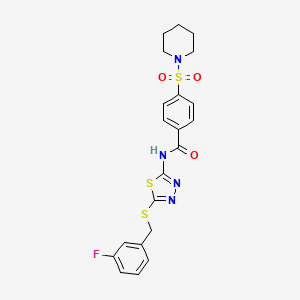

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)